molecular formula C16H10BrN3O3S B2834009 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 300569-30-6

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No. B2834009
CAS RN: 300569-30-6
M. Wt: 404.24
InChI Key: VEQWZRKAHDRMJL-UHFFFAOYSA-N
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Description

“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a complex organic compound that contains several functional groups, including a bromophenyl group, a thiazole ring, a nitro group, and an amide group . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it’s likely that it involves the coupling of a bromophenyl group with a thiazole ring, followed by the addition of a nitrobenzamide group . The synthesis would require careful control of reaction conditions to ensure the correct functional groups are added at the right positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, a bromophenyl group, a nitro group, and an amide group would all contribute to the overall structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the nitro group could participate in reduction reactions . The amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents . The bromophenyl group could increase the compound’s molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target to produce a therapeutic effect . The exact mechanism of action would need to be determined through further study.

Safety and Hazards

As with any chemical compound, handling “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” would require appropriate safety precautions. The specific hazards associated with this compound are not known, but general precautions when handling chemicals should be followed .

Future Directions

The study of complex organic compounds like “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a vibrant field of research. Future directions could include exploring its potential uses in medicine, materials science, or other areas . Further studies could also focus on optimizing its synthesis or investigating its mechanism of action .

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQWZRKAHDRMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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